molecular formula C24H22Cl2N2O3 B4988930 N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide

N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide

Cat. No.: B4988930
M. Wt: 457.3 g/mol
InChI Key: URPLSFHNUZEECL-UHFFFAOYSA-N
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Description

N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide is a complex organic compound with a molecular formula of C24H22Cl2N2O3. This compound is characterized by its unique structure, which includes a butoxybenzoyl group, an amino group, and a dichlorobenzamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

  • Step 1: Preparation of 3-butoxybenzoyl chloride

    • React 3-butoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions to form 3-butoxybenzoyl chloride.
    • Reaction conditions: Reflux, inert atmosphere.
  • Step 2: Formation of 3-butoxybenzoyl amine

    • React 3-butoxybenzoyl chloride with aniline in the presence of a base such as triethylamine (TEA) to form 3-butoxybenzoyl amine.
    • Reaction conditions: Room temperature, inert atmosphere.
  • Step 3: Coupling with 2,4-dichlorobenzoyl chloride

    • React 3-butoxybenzoyl amine with 2,4-dichlorobenzoyl chloride in the presence of a base to form this compound.
    • Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3; acidic or basic conditions.

    Reduction: LiAlH4, NaBH4; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-6-4-5-16(14-20)23(29)27-18-8-10-19(11-9-18)28-24(30)21-12-7-17(25)15-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLSFHNUZEECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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